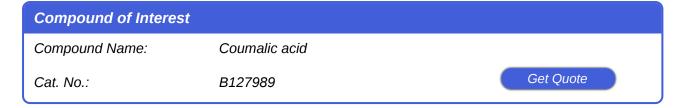


An In-depth Technical Guide to the Physicochemical Properties of Coumalic Acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumalic acid (2-oxo-2H-pyran-5-carboxylic acid) is a versatile organic compound that serves as a valuable building block in organic synthesis. Its pyran ring structure imparts distinct chemical reactivity, making it a key intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the core physicochemical properties of **coumalic acid**, detailed experimental protocols for their determination, and visual workflows to aid in laboratory applications.

Physicochemical Properties

The fundamental physicochemical properties of **coumalic acid** are summarized in the tables below, providing a consolidated reference for researchers.

General and Physical Properties



Property	Value	Citations
Molecular Formula	C ₆ H ₄ O ₄	[1]
Molecular Weight	140.09 g/mol	[1]
Appearance	White to light yellow or brownish-yellow powder/prisms	[1]
Melting Point	198-210 °C (with decomposition)	[2]
Boiling Point	218 °C @ 120 mmHg	[2]
рКа	~2.80 (Predicted)	

Solubility Profile

Solvent	Solubility	Citations
Water	Very soluble	_
Cold Water	Sparingly soluble	
Boiling Water	Decomposes	
Alcohol	Soluble	
Glacial Acetic Acid	Soluble	
Ether	Slightly soluble	
Acetone	Slightly soluble	
Ethyl Acetate	Slightly soluble	
Chloroform	Insoluble	_
Benzene	Insoluble	_
Ligroin	Insoluble	_

Spectral Data



Technique	Data Highlights	Citations
FTIR (KBr Wafer)	Data available, characteristic peaks for C=O (acid and lactone), C=C, and O-H stretching.	[1]
¹H NMR	Spectra available for confirmation of proton environments on the pyran ring.	[3]
¹³ C NMR	Spectra available for characterization of the carbon skeleton.	[1]
UV-Vis	Spectra available, useful for concentration determination.	[1]
Mass Spectrometry (GC-MS)	Molecular ion peak at m/z 140.	[4]

Experimental Protocols

Detailed methodologies for key experiments related to the synthesis and characterization of **coumalic acid** are provided below.

Synthesis of Coumalic Acid from Malic Acid

This protocol is adapted from established literature procedures.

Materials:

- DL-Malic acid
- Concentrated sulfuric acid (97-98%)
- Fuming sulfuric acid (20-30% SO₃)
- Crushed ice



- Deionized water
- Methanol
- Decolorizing carbon (e.g., Norit)

Procedure:

- In a suitable round-bottom flask, combine powdered malic acid with concentrated sulfuric acid.
- With careful monitoring of the reaction temperature, add fuming sulfuric acid portion-wise over a period of time.
- After the initial gas evolution subsides, heat the reaction mixture on a water bath for approximately 2 hours with occasional agitation.
- Cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring.
- Allow the mixture to stand for 24 hours to facilitate the precipitation of crude coumalic acid.
- Collect the crude product by filtration through a Büchner funnel and wash thoroughly with several portions of ice-cold water to remove residual mineral acids.
- Dry the crude product.
- For purification, dissolve the crude **coumalic acid** in a minimal amount of hot methanol.
- Add a small amount of decolorizing carbon and boil the solution briefly.
- Filter the hot solution to remove the carbon.
- Cool the filtrate in an ice bath to induce crystallization of pure coumalic acid.
- Collect the purified crystals by filtration, wash with a small amount of cold methanol, and dry.

Determination of Aqueous Solubility (Shake-Flask Method)



This is a standard method for determining the equilibrium solubility of a compound.

Materials:

- Coumalic acid
- Deionized water (or other aqueous buffer of choice)
- Glass vials with screw caps
- Orbital shaker or rotator in a temperature-controlled environment
- Filtration device (e.g., syringe filter with a 0.45 μm membrane)
- Analytical balance
- UV-Vis spectrophotometer or HPLC system for quantification

Procedure:

- Add an excess amount of coumalic acid to a glass vial containing a known volume of the aqueous solvent. The excess solid should be clearly visible.
- Seal the vials and place them on a shaker or rotator in a constant temperature bath (e.g., 25
 °C).
- Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
- After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
- Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved solids.
- Quantify the concentration of coumalic acid in the filtrate using a pre-validated analytical method such as UV-Vis spectrophotometry (at its λmax) or HPLC.



 The determined concentration represents the aqueous solubility of coumalic acid under the specified conditions.

Determination of pKa by Potentiometric Titration

This method involves monitoring pH changes during the titration of the acid with a strong base. [5]

Materials:

- Coumalic acid
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free
- Deionized water
- Calibrated pH meter with a combination pH electrode
- · Magnetic stirrer and stir bar
- Buret

Procedure:

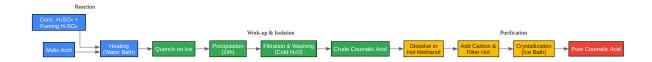
- Accurately weigh a sample of coumalic acid and dissolve it in a known volume of deionized water in a beaker.
- Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
- Allow the pH reading to stabilize and record the initial pH.
- Begin the titration by adding small, precise increments of the standardized NaOH solution from the buret.
- After each addition, allow the pH to stabilize and record both the volume of titrant added and the corresponding pH.
- Continue the titration past the equivalence point, where a sharp change in pH is observed.



- Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
- The pKa can be determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the midpoint of the buffer region on the titration curve.[5]

Visualizations

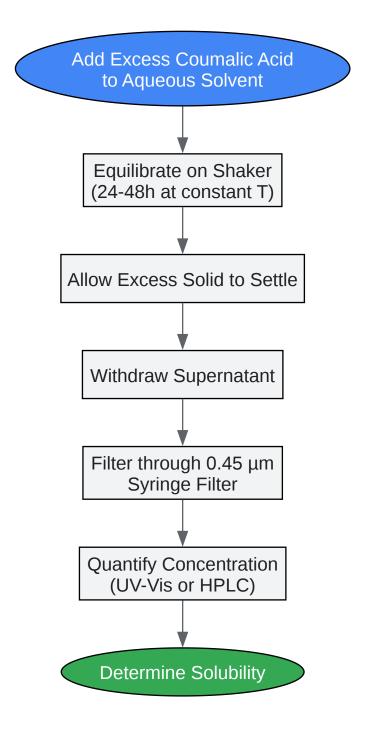
The following diagrams, generated using the DOT language, illustrate the experimental workflows described above.



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Caption: Workflow for the synthesis and purification of **coumalic acid**.

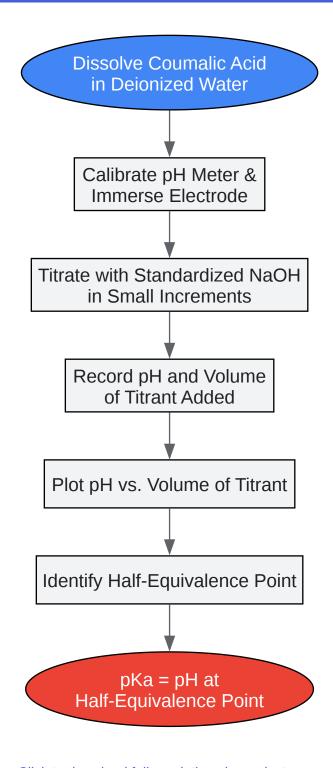




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Caption: Shake-flask method for determining aqueous solubility.





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Caption: Potentiometric titration workflow for pKa determination.

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